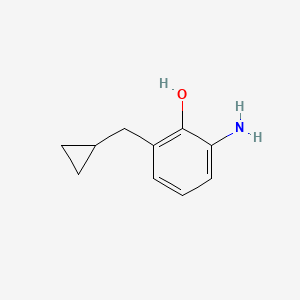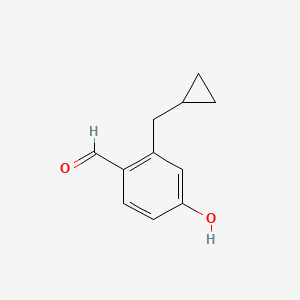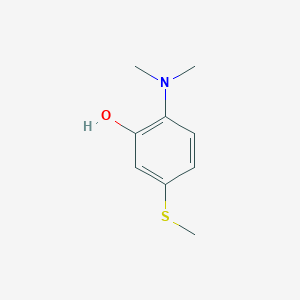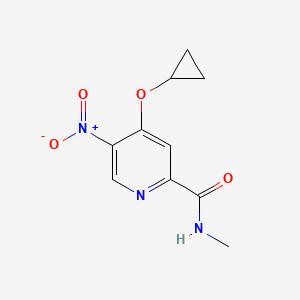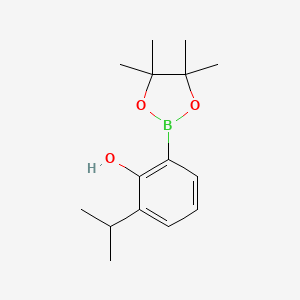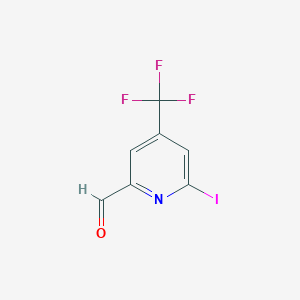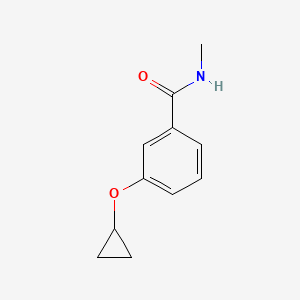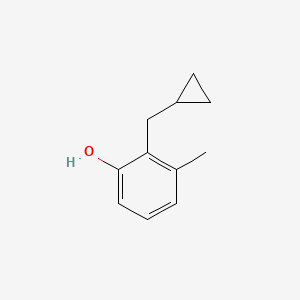
2-(Cyclopropylmethyl)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclopropylmethyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and antioxidant activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity by introducing steric effects and ring strain .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethyl)-4-methylphenol
- 2-(Cyclopropylmethyl)-5-methylphenol
- 2-(Cyclopropylmethyl)-6-methylphenol
Uniqueness
2-(Cyclopropylmethyl)-3-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-3-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-11(12)10(8)7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
Clave InChI |
QPQOGXOPBBLSQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


